Sitagliptin phosphate monohydrate - 654671-77-9

Sitagliptin phosphate monohydrate

Catalog Number: EVT-283364
CAS Number: 654671-77-9
Molecular Formula: C16H18F6N5O5P
Molecular Weight: 505.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitagliptin Phosphate Monohydrate is a white to off-white, crystalline powder. [] It is a synthetically derived compound, classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] In scientific research, Sitagliptin Phosphate Monohydrate serves as a valuable tool for studying DPP-4 enzyme activity, investigating the physiological roles of incretins, and developing analytical methods for quantifying the compound in various matrices.

Synthesis Analysis

The synthesis of Sitagliptin Phosphate Monohydrate typically involves a multi-step process starting with (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-boc-protected hydroxylamine. [] A key step is the construction of a chiral hemiacetal fragment through a tandem aza-Michael/hemiacetal reaction, often catalyzed by an organocatalyst. [] The acidity of the Brønsted acid used significantly influences the efficiency of this reaction. [] An alternative approach involves synthesizing Sitagliptin Phosphate Monohydrate from 1-{3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl}-4-(2,4,5-trifluorophenyl)butane-1,3-dione, utilizing NaBH4/HCOOH for a stereoselective reduction, replacing the need for expensive and potentially toxic catalysts or ligands. []

Molecular Structure Analysis

Sitagliptin Phosphate Monohydrate can undergo various chemical reactions, including hydrolysis and oxidation. [, , ] Under acidic or basic conditions, it degrades, producing characteristic degradation products that can be analyzed to assess the stability of the compound. [, ] These degradation studies are crucial for understanding the stability profile of Sitagliptin Phosphate Monohydrate and for developing stable pharmaceutical formulations.

Mechanism of Action

While the mechanism of action is not the focus of this report, it's worth noting that Sitagliptin Phosphate Monohydrate acts as a competitive inhibitor of the DPP-4 enzyme. [] This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones in the body. [] This mechanism is relevant for understanding the potential therapeutic effects of Sitagliptin Phosphate Monohydrate in the context of diabetes research.

Physical and Chemical Properties Analysis

Sitagliptin Phosphate Monohydrate exhibits distinct physicochemical properties crucial for its characterization and formulation development. Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetry (TG), are commonly employed to investigate its thermal behavior. [] DSC studies reveal a characteristic endothermic peak corresponding to its melting point, which can vary depending on the crystalline form and purity. [] Additionally, TG analysis provides insights into its thermal stability and potential weight loss due to dehydration or decomposition upon heating. []

Solubility studies are essential for understanding the dissolution behavior of Sitagliptin Phosphate Monohydrate in various media. Its solubility can be influenced by factors like pH, temperature, and the presence of excipients. [] Understanding its solubility profile is crucial for designing suitable formulations and predicting its bioavailability.

Applications

a) Analytical Method Development & Validation:

Researchers have focused on developing sensitive, accurate, and robust analytical techniques to quantify Sitagliptin Phosphate Monohydrate. [, , , , , , , , , , , , , , , , ] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry (MS), has emerged as a preferred method due to its high sensitivity, selectivity, and versatility. [, , , , , , , , , , , , , , , , ]

b) Drug-Excipient Compatibility Studies:

Investigating the compatibility of Sitagliptin Phosphate Monohydrate with different pharmaceutical excipients is crucial for ensuring the stability and efficacy of formulated drug products. Researchers employ techniques like DSC and isothermal stress testing to assess potential interactions, such as chemical degradation or physical incompatibility, between the drug and excipients during storage. []

c) Dissolution Testing:

Dissolution studies are vital for evaluating the rate and extent of drug release from pharmaceutical dosage forms. Researchers have developed dissolution methods for Sitagliptin Phosphate Monohydrate tablets and capsules to ensure adequate drug release and predict in vivo performance. [, ]

d) Impurity Profiling:

Identifying and quantifying impurities in Sitagliptin Phosphate Monohydrate is essential for meeting regulatory requirements and ensuring drug safety. Researchers employ techniques like LC-MS/MS to detect and quantify trace levels of impurities, including potential genotoxic impurities like nitrosamines, during drug development and quality control. [, ]

e) Formulation Development:

Sitagliptin Phosphate Monohydrate has been formulated into various dosage forms, including immediate-release tablets, orally disintegrating tablets, and complex tablets, to improve patient compliance and drug delivery. [, , , , ]

f) Adsorption and Desorption Studies:

Understanding the adsorption and desorption behavior of Sitagliptin Phosphate Monohydrate on different surfaces is relevant for cleaning validation in pharmaceutical manufacturing facilities. Techniques like quartz crystal microbalance with dissipation (QCM-D) and Raman spectroscopy are used to investigate the interaction of the drug with surfaces like stainless steel, glass, and PTFE. []

g) Quantitative Analysis Using NMR:

Researchers have explored quantitative (19)F-NMR as a simple, rapid, and reproducible method for detecting and quantifying Sitagliptin Phosphate Monohydrate. [] This technique offers advantages such as high resolution and suitability for biological samples, expanding the scope of NMR in pharmaceutical analysis. []

Sitagliptin

    Compound Description: Sitagliptin is the free base form of sitagliptin phosphate monohydrate. It is also a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. [] [] Sitagliptin base form differs from its phosphate salts in terms of crystalline behavior, exhibiting a lower melting point. [] Studies suggest that sitagliptin may be synthesized from various starting materials with differing yields. [, ]

Sitagliptin Phosphate Anhydrous

    Compound Description: This is an anhydrous form of sitagliptin phosphate, meaning it lacks the water molecule present in the monohydrate form. [] It exhibits a slightly different thermal stability profile compared to sitagliptin phosphate monohydrate. []

    Relevance: Sitagliptin phosphate anhydrous is closely related to sitagliptin phosphate monohydrate, differing only by the absence of the water molecule. This results in slightly different physicochemical properties, but they share the same pharmacological activity. []

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP)

    Compound Description: NTTP is a nitrosamine impurity identified in sitagliptin phosphate monohydrate active pharmaceutical ingredient. It is considered a mutagenic impurity, raising concerns about its presence in pharmaceutical products. [, ]

    Relevance: NTTP is a potential impurity arising during the manufacturing process of sitagliptin phosphate monohydrate. While structurally unrelated to the target compound, its presence as an impurity makes it relevant in the context of drug safety and quality control. [, ]

Sitagliptin Alkaline Degradation Product (SDP)

    Compound Description: SDP is a degradation product formed from the alkaline hydrolysis of sitagliptin phosphate monohydrate. [, ]

    Relevance: As a degradation product, SDP highlights the potential instability of sitagliptin phosphate monohydrate under alkaline conditions. Understanding its formation and characteristics are crucial for ensuring drug product stability and shelf life. [, ]

    Compound Description: This compound is a degradation product formed from the acidic degradation of sitagliptin phosphate monohydrate. Its structure was isolated and elucidated for further characterization. []

    Relevance: Similar to SDP, this acid degradation product emphasizes the importance of understanding sitagliptin phosphate monohydrate's stability under various pH conditions. Knowledge of its formation helps in developing robust analytical methods and optimizing storage conditions. []

Properties

CAS Number

654671-77-9

Product Name

Sitagliptin phosphate monohydrate

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid

Molecular Formula

C16H18F6N5O5P

Molecular Weight

505.31 g/mol

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O

Synonyms

0431, MK
4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine
Anhydrous, Sitagliptin Phosphate
Januvia
MK 0431
MK-0431
MK0431
Monohydrate, Sitagliptin Monophosphate
Monohydrate, Sitagliptin Phosphate
Monophosphate Monohydrate, Sitagliptin
Phosphate Anhydrous, Sitagliptin
Phosphate Monohydrate, Sitagliptin
Phosphate, Sitagliptin
sitagliptin
sitagliptin monophosphate monohydrate
sitagliptin phosphate
sitagliptin phosphate anhydrous
sitagliptin phosphate monohydrate

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.